1-(2,2,2-三氟-N-苯基乙亚胺酸酯)-D-葡萄糖醛酸甲酯 2,3,4-三乙酸酯

描述

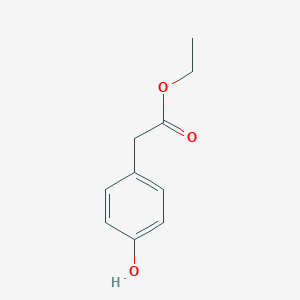

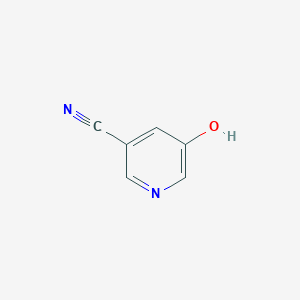

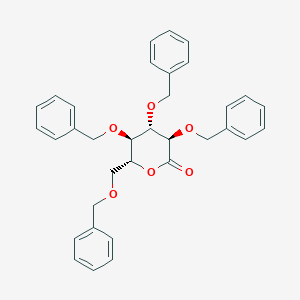

The compound 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate is a derivative of glucuronic acid, which is a key structural component in the synthesis of various glycosidic compounds. This compound is particularly interesting due to the presence of the trifluoro-N-phenylethanimidate group, which can be involved in the formation of active esters for peptide synthesis, as well as the acetyl groups that serve as protecting groups during chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves the use of trifluoroacetate reagents, which are effective in preparing active esters of acylamino acids, crucial intermediates for peptide synthesis. These reagents can be synthesized from phenol, thiophenol, and N-hydroxyimide derivatives and are used in ester-exchange reactions in pyridine to produce the desired active esters . Additionally, the synthesis of 1-beta-O-acyl glucuronides, which are structurally related to the compound , can be achieved through a chemo-enzymatic procedure involving the reaction of carboxylic acid drugs with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by deprotection using enzyme-catalyzed hydrolyses .

Molecular Structure Analysis

The molecular structure of the compound includes a glucopyranuronic acid moiety, which is a sugar derivative, and is modified with trifluoro-N-phenylethanimidate and triacetate groups. These modifications are significant as they influence the reactivity and stability of the molecule. The presence of the trifluoro group, in particular, can enhance the electrophilic character of the compound, making it more reactive in certain chemical environments.

Chemical Reactions Analysis

Compounds similar to 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are often used in glycosylation reactions. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be an excellent promoter in glycosylation reactions involving 2-deoxy-2-phthalimido-1-thioglycosides in the presence of triflic acid. These reactions proceed with good yields and are particularly useful for synthesizing disaccharides with a non-reducing end composed of D-glucosamine or D-galactosamine units .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are not detailed in the provided papers, we can infer from related compounds that the presence of the trifluoroacetate group would likely confer increased volatility and lipophilicity. The acetyl protecting groups would make the molecule less reactive towards nucleophiles, which is beneficial during multi-step synthesis where selectivity is required. The enzymatic deprotection methods mentioned indicate that the compound can be selectively modified to reveal functional groups necessary for further reactions .

科学研究应用

催化和绿色化学

1-(2,2,2-三氟-N-苯基乙亚胺酸酯)-D-葡萄糖醛酸甲酯 2,3,4-三乙酸酯是 D-葡萄糖醛酸的衍生物,在绿色化学中发挥作用,特别是在酯的合成中。路易斯酸性多金属氧酸盐已被用作葡萄糖醛酸酯合成的催化剂,促进了生态友好型工艺。这些酯在食品和化妆品等各个行业中很有价值,因为它们具有生物表面活性剂、乳化剂和稳定剂的特性 (Bosco 等人,2010)。

生物活性分子的合成

该化合物在合成生物活性分子中得到应用。例如,它已被用于合成非甾体抗炎药的 1-β-O-酰基葡萄糖醛酸苷,证明了其在制造治疗剂中的作用 (Baba & Yoshioka, 2006)。

影像学研究

在医学影像学研究中,该化合物的衍生物已被合成用作参考标准,例如在合成用于 [18F]3'-脱氧-3'-氟胸苷影像研究的 3'-脱氧-3'-氟胸苷-5'-葡萄糖醛酸苷中 (Harnor 等人,2014)。

新型化学合成

该化合物还参与新型化学合成工艺。例如,它已被用于首次合成仲糖磺酸,说明了它在创造新化学实体方面的多功能性 (Lipták 等人,2004)。

镇痛活性评估

它还可用于合成和评估某些化合物的镇痛活性。例如,它参与了合成与葡萄糖醛酸的呋喃拉伯丹二醇共轭物,有助于探索新的镇痛药 (Brusentseva 等人,2020)。

属性

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO10/c1-10(26)31-14-15(32-11(2)27)17(33-12(3)28)19(34-16(14)18(29)30-4)35-20(21(22,23)24)25-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKGVGMDKWGAE-VPQNOXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468494 | |

| Record name | FT-0675551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate | |

CAS RN |

869996-05-4 | |

| Record name | FT-0675551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)